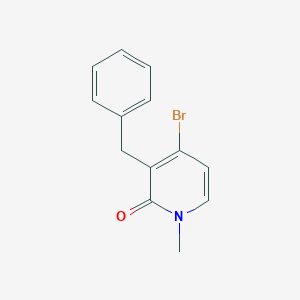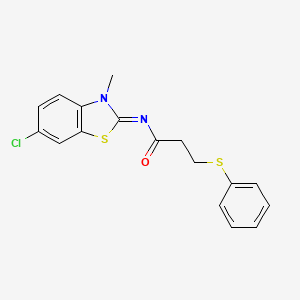
3-Benzyl-4-bromo-1-methylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
While specific chemical reactions involving 3-Benzyl-4-bromo-1-methylpyridin-2-one are not available, it’s important to note that pyridine derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic substitution reactions, nucleophilic substitution reactions, and many others .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of Schiff base compounds, like 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, involves the condensation of halogenated salicylaldehydes and methylpyridines, demonstrating the chemical versatility of pyridine derivatives in forming structurally complex and biologically active compounds (Wang et al., 2008).
Electrochemical and Photophysical Studies
- Photoactive complexes incorporating pyridine derivatives show significant potential in electrochemical applications, with observed electrogenerated chemiluminescence (ECL) in the presence of co-reactants, illustrating their use in developing new materials for electronic and optical devices (R. Gobetto et al., 2006).
Chemical Reactivity and Applications
- Pyridinium salts, like 2-benzyloxy-1-methylpyridinium triflate, have been shown to efficiently convert alcohols into benzyl ethers, showcasing their utility in organic synthesis and potential applications in pharmaceutical and material sciences (Kevin W. C. Poon & G. Dudley, 2006).
Novel Derivatives and Biological Activities
- The development of novel pyridine-based derivatives via Suzuki cross-coupling reactions has demonstrated their potential in biologically active compounds, offering insights into their applications in drug development and the study of biological mechanisms (Gulraiz Ahmad et al., 2017).
Antibacterial Properties
- Benzyl substituted pyridine bromide quaternary ammonium salts have been synthesized and shown to exhibit good antibacterial properties against various bacteria, suggesting their potential use in developing new antimicrobial agents (Ni Chun-lin, 2010).
Propiedades
IUPAC Name |
3-benzyl-4-bromo-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-15-8-7-12(14)11(13(15)16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGOMOOUJSFXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-4-bromo-1-methylpyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2803547.png)
![N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2803548.png)

![2-({1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethyl}(methyl)amino)-N-(cyanomethyl)acetamide](/img/structure/B2803551.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2803553.png)
![3-[2-Oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2803556.png)
![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2803557.png)

![N-[cyano(2-methoxyphenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2803559.png)

![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2803561.png)

